Cas no 911293-26-0 (tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate)

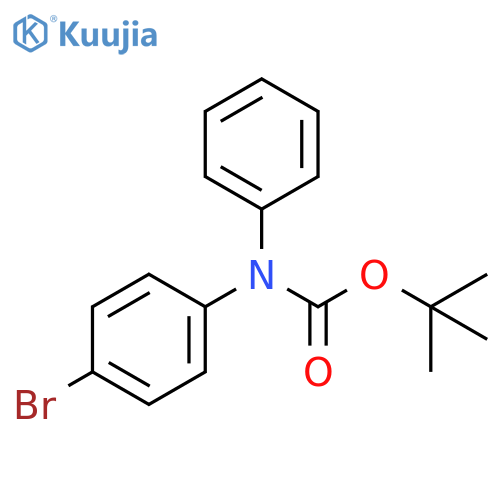

911293-26-0 structure

商品名:tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate

CAS番号:911293-26-0

MF:C17H18BrNO2

メガワット:348.234323978424

MDL:MFCD31726526

CID:5527912

PubChem ID:141481820

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate

- Carbamic acid, N-(4-bromophenyl)-N-phenyl-, 1,1-dimethylethyl ester

-

- MDL: MFCD31726526

- インチ: 1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3

- InChIKey: LSAQBBSMSWPVOL-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N(C1=CC=C(Br)C=C1)C1=CC=CC=C1

じっけんとくせい

- 密度みつど: 1.340±0.06 g/cm3(Predicted)

- ゆうかいてん: 82-84 °C

- ふってん: 428.8±28.0 °C(Predicted)

- 酸性度係数(pKa): -4.15±0.50(Predicted)

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22937766-1.0g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 95% | 1.0g |

$671.0 | 2024-06-20 | |

| Enamine | EN300-22937766-10g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 10g |

$2884.0 | 2023-09-15 | ||

| A2B Chem LLC | AZ91794-1g |

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 98% | 1g |

$97.00 | 2024-05-20 | |

| A2B Chem LLC | AZ91794-25g |

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 98% | 25g |

$923.00 | 2024-05-20 | |

| Enamine | EN300-22937766-2.5g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 95% | 2.5g |

$1315.0 | 2024-06-20 | |

| Enamine | EN300-22937766-0.05g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 95% | 0.05g |

$563.0 | 2024-06-20 | |

| Enamine | EN300-22937766-5.0g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 95% | 5.0g |

$1945.0 | 2024-06-20 | |

| Enamine | EN300-22937766-0.1g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 95% | 0.1g |

$591.0 | 2024-06-20 | |

| Enamine | EN300-22937766-1g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 1g |

$671.0 | 2023-09-15 | ||

| Enamine | EN300-22937766-10.0g |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

911293-26-0 | 95% | 10.0g |

$2884.0 | 2024-06-20 |

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

911293-26-0 (tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬